N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide
Overview
Description
N-(1-{bicyclo[221]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bicyclo[221]heptane ring system, a brominated furan ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the ethyl group: The bicyclo[2.2.1]heptane ring is then functionalized with an ethyl group through alkylation reactions.
Bromination of the furan ring: The furan ring is brominated using bromine or N-bromosuccinimide under controlled conditions.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through the reaction of the brominated furan with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The carboxamide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include azido, thiocyanato, or other substituted derivatives.
Oxidation Reactions: Products include furanones or other oxygenated derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
Uniqueness
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-bromofuran-2-carboxamide is unique due to the presence of the brominated furan ring, which imparts distinct chemical reactivity and potential biological activity compared to its chloro-substituted analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-bromofuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-8(11-7-9-2-3-10(11)6-9)16-14(17)12-4-5-13(15)18-12/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCUPUZPHLOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329589 | |
Record name | N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819094 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301842-29-5 | |
Record name | N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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